molecular formula C15H15FN2O6S B2732678 2-fluoro-5-{[2-hydroxy-3-(2-oxo-1,2-dihydropyridin-1-yl)propyl]sulfamoyl}benzoic acid CAS No. 1705065-54-8

2-fluoro-5-{[2-hydroxy-3-(2-oxo-1,2-dihydropyridin-1-yl)propyl]sulfamoyl}benzoic acid

Cat. No.: B2732678
CAS No.: 1705065-54-8
M. Wt: 370.35
InChI Key: UMFWLYQBZJJWNB-UHFFFAOYSA-N
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Description

2-fluoro-5-{[2-hydroxy-3-(2-oxo-1,2-dihydropyridin-1-yl)propyl]sulfamoyl}benzoic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzoic acid core substituted with a fluorine atom and a sulfamoyl group, which is further modified with a hydroxypropyl group linked to a dihydropyridinone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-5-{[2-hydroxy-3-(2-oxo-1,2-dihydropyridin-1-yl)propyl]sulfamoyl}benzoic acid typically involves multi-step organic reactions One common approach is to start with a fluorinated benzoic acid derivative, which undergoes sulfonation to introduce the sulfamoyl group

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rates. Purification techniques such as recrystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-5-{[2-hydroxy-3-(2-oxo-1,2-dihydropyridin-1-yl)propyl]sulfamoyl}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the dihydropyridinone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles like amines, thiols

Major Products Formed

    Oxidation: Formation of carbonyl derivatives

    Reduction: Formation of alcohol derivatives

    Substitution: Formation of substituted benzoic acid derivatives

Scientific Research Applications

2-fluoro-5-{[2-hydroxy-3-(2-oxo-1,2-dihydropyridin-1-yl)propyl]sulfamoyl}benzoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-fluoro-5-{[2-hydroxy-3-(2-oxo-1,2-dihydropyridin-1-yl)propyl]sulfamoyl}benzoic acid involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-fluoro-5-sulfamoylbenzoic acid
  • 2-hydroxy-5-sulfamoylbenzoic acid
  • 2-fluoro-5-{[2-hydroxypropyl]sulfamoyl}benzoic acid

Uniqueness

2-fluoro-5-{[2-hydroxy-3-(2-oxo-1,2-dihydropyridin-1-yl)propyl]sulfamoyl}benzoic acid is unique due to the presence of both the fluorine atom and the dihydropyridinone moiety, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-fluoro-5-[[2-hydroxy-3-(2-oxopyridin-1-yl)propyl]sulfamoyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O6S/c16-13-5-4-11(7-12(13)15(21)22)25(23,24)17-8-10(19)9-18-6-2-1-3-14(18)20/h1-7,10,17,19H,8-9H2,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMFWLYQBZJJWNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C=C1)CC(CNS(=O)(=O)C2=CC(=C(C=C2)F)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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